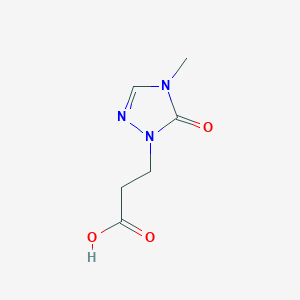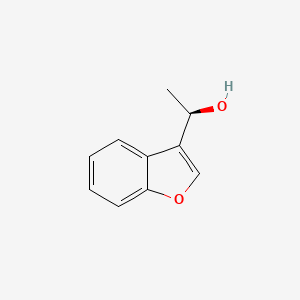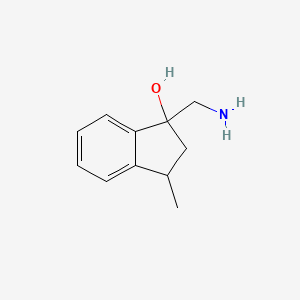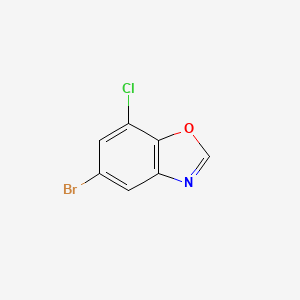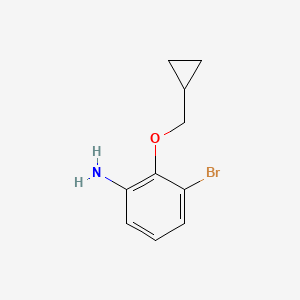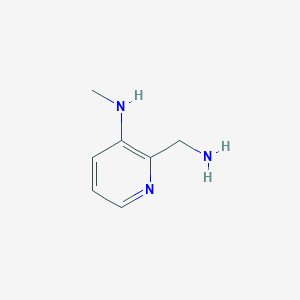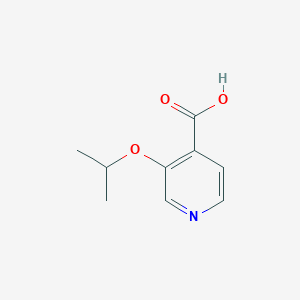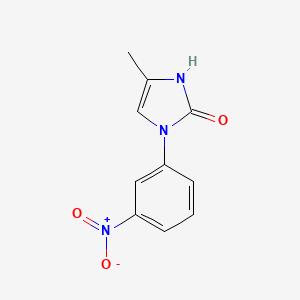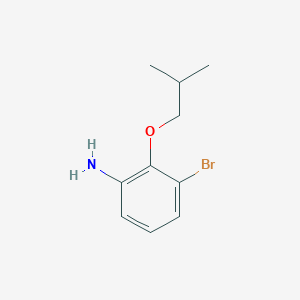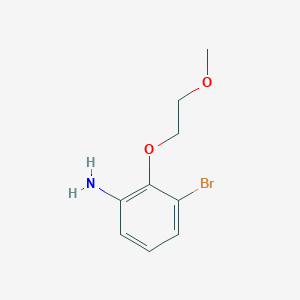![molecular formula C8H5BrN2O2 B1380388 7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1159831-00-1](/img/structure/B1380388.png)
7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 7th position and a carboxylic acid group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to have significant biological and therapeutic value .
Mode of Action
It’s worth noting that similar compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Result of Action
Compounds with similar structures have shown varied medicinal applications .
Action Environment
It’s worth noting that the compound should be stored in a sealed, dry environment at 2-8°c .
Preparation Methods
The synthesis of 7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 7-bromoimidazo[1,5-a]pyridine.
Vilsmeier-Haack Reaction: The 7-bromoimidazo[1,5-a]pyridine undergoes a Vilsmeier-Haack reaction in the presence of dimethylformamide (DMF) and phosphorus oxychloride to form the corresponding aldehyde.
Oxidation: The aldehyde is then oxidized using silver nitrate to yield the carboxylic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Coupling agents like EDCI or DCC for amide formation.
Oxidation: Oxidizing agents like silver nitrate.
Reduction: Reducing agents like sodium borohydride.
Major products formed from these reactions include substituted imidazo[1,5-a]pyridines, amides, and esters .
Scientific Research Applications
7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including inhibitors of glycogen synthase kinase-3β (GSK-3β), which is involved in numerous pathophysiological processes.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Chemical Synthesis: It is a valuable building block in the synthesis of complex heterocyclic compounds with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar compounds to 7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid include:
3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid: This compound has a similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
N-(Pyridin-2-yl)amides: These compounds share the imidazo-pyridine core but differ in their functional groups, resulting in varied medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
7-bromoimidazo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-11-6(3-5)4-10-7(11)8(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUHEPFTLMZXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=O)O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


